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molecular formula C9H6BrF3O3 B1428716 Methyl 4-bromo-3-(trifluoromethoxy)benzoate CAS No. 957206-36-9

Methyl 4-bromo-3-(trifluoromethoxy)benzoate

Cat. No. B1428716
M. Wt: 299.04 g/mol
InChI Key: XIKGXGNARLJTEO-UHFFFAOYSA-N
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Patent
US09156798B2

Procedure details

To a solution of lithium borohydride (1.16 g, 53.4 mmol) in THF (100 mL) was added methyl 4-bromo-3-(trifluoromethoxy)benzoate (10.6 g, 35.6 mmol) at 0° C., and the resulting solution was heated at 70° C. for 3 h under nitrogen atmosphere. The reaction was quenched with water and the mixture was extracted with ethyl acetate. The combined organic layers were washed with saturated brine, dried over anhydrous sodium sulfate and filtered. The filtrate was evaporated under vacuum to afford the crude title product (9.17 g, 34 mmol). MS (ESI) m/z 270.1 M+, 272.1 [M+2]+.
Quantity
1.16 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BH4-].[Li+].[Br:3][C:4]1[CH:13]=[CH:12][C:7]([C:8](OC)=[O:9])=[CH:6][C:5]=1[O:14][C:15]([F:18])([F:17])[F:16]>C1COCC1>[Br:3][C:4]1[CH:13]=[CH:12][C:7]([CH2:8][OH:9])=[CH:6][C:5]=1[O:14][C:15]([F:16])([F:18])[F:17] |f:0.1|

Inputs

Step One
Name
Quantity
1.16 g
Type
reactant
Smiles
[BH4-].[Li+]
Name
Quantity
10.6 g
Type
reactant
Smiles
BrC1=C(C=C(C(=O)OC)C=C1)OC(F)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)CO)OC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 34 mmol
AMOUNT: MASS 9.17 g
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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